molecular formula C5H14OSSi B14705307 [Ethoxy(dimethyl)silyl]methanethiol CAS No. 18143-56-1

[Ethoxy(dimethyl)silyl]methanethiol

Cat. No.: B14705307
CAS No.: 18143-56-1
M. Wt: 150.32 g/mol
InChI Key: KFXKOQKIAJLZNS-UHFFFAOYSA-N
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Description

[Ethoxy(dimethyl)silyl]methanethiol (chemical formula: C₅H₁₄OSSi) is an organosilicon thiol compound characterized by a silicon atom bonded to ethoxy (–OCH₂CH₃), dimethyl (–CH₃) groups, and a methanethiol (–CH₂SH) moiety. This structure combines the reactivity of a thiol group with the steric and electronic effects imparted by the silyl substituents. Such compounds are of interest in organic synthesis, material science, and catalysis, where silicon-based protecting groups or modifiers are utilized to tune reactivity and stability .

The ethoxy and dimethyl groups on silicon likely influence hydrolysis resistance and solubility compared to other silyl derivatives .

Properties

CAS No.

18143-56-1

Molecular Formula

C5H14OSSi

Molecular Weight

150.32 g/mol

IUPAC Name

[ethoxy(dimethyl)silyl]methanethiol

InChI

InChI=1S/C5H14OSSi/c1-4-6-8(2,3)5-7/h7H,4-5H2,1-3H3

InChI Key

KFXKOQKIAJLZNS-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ethoxy(dimethyl)silyl]methanethiol typically involves the reaction of dimethylchlorosilane with ethanethiol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

[Ethoxy(dimethyl)silyl]methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[Ethoxy(dimethyl)silyl]methanethiol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for thiols.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [Ethoxy(dimethyl)silyl]methanethiol involves its interaction with various molecular targets. The silyl group provides stability and reactivity, while the thiol group participates in redox reactions and forms strong bonds with metals and other thiol-reactive species. These interactions are crucial for its applications in catalysis, material science, and bioconjugation .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between [Ethoxy(dimethyl)silyl]methanethiol and related compounds:

Compound Name Molecular Formula Substituents on Silicon Key Properties
This compound C₅H₁₄OSSi –OCH₂CH₃, –CH₃, –CH₃, –CH₂SH Moderate steric hindrance; balanced hydrophobicity; hydrolytic stability
2-[(tert-Butyldimethylsilyl)oxy]ethanethiol C₈H₂₀OSSi –C(CH₃)₃, –CH₃, –CH₃, –CH₂CH₂SH High steric protection; enhanced stability in acidic/basic conditions
2-(Trimethoxysilyl)ethanethiol C₅H₁₄O₃SSi –OCH₃, –OCH₃, –OCH₃, –CH₂SH High polarity; rapid hydrolysis due to electron-withdrawing methoxy groups
Methanethiol (CH₃SH) CH₄S –SH (no silicon) Volatile; strong odor; used in flavor compounds and chemical synthesis

Reactivity and Stability

  • Hydrolysis Resistance :

    • The ethoxy and dimethyl groups in this compound provide moderate resistance to hydrolysis compared to trimethoxysilyl derivatives, which hydrolyze rapidly in aqueous environments due to their electron-withdrawing methoxy groups .
    • tert-Butyldimethylsilyl analogs exhibit superior stability under harsh conditions, attributed to the bulky tert-butyl group shielding the silicon-thiol bond .
  • Biological Interactions: Methanethiol (CH₃SH) is known to inhibit microbiological sulfide oxidation at concentrations as low as 0.05 mM .
  • Applications in Synthesis :

    • Silyl-protected thiols are often employed as masked thiols in peptide chemistry and polymer crosslinking. The ethoxy/dimethyl variant may offer a balance between ease of deprotection and storage stability, unlike trimethoxysilyl derivatives, which require careful handling to prevent premature hydrolysis .

Physicochemical Properties

  • Solubility : The ethoxy group enhances solubility in moderately polar solvents (e.g., THF, ethyl acetate) compared to the highly hydrophobic tert-butyldimethylsilyl derivatives. Trimethoxysilyl analogs, however, are more water-miscible .
  • Thermal Stability : Silicon-thiol bonds generally exhibit thermal stability up to 100–150°C. Substituents like ethoxy may slightly lower decomposition temperatures compared to bulkier groups .

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